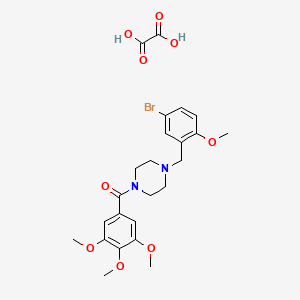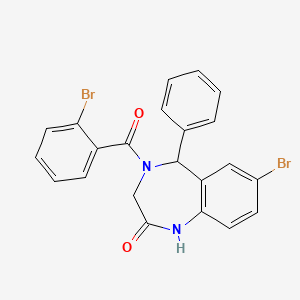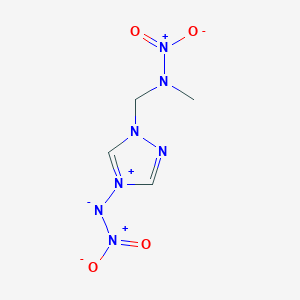
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMMP is a pyrazole derivative that has shown promising results in various scientific studies, making it a highly sought-after compound for further research.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory responses and cell survival.
Biochemical and Physiological Effects:
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce the infiltration of immune cells into inflamed tissues. 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in tumor cells, and to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its relatively simple synthesis method, which makes it a popular compound for laboratory experiments. It has also been shown to have significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another potential direction is to investigate its anti-tumor properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-methoxybenzaldehyde, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and ammonium acetate in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The synthesis of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a relatively straightforward process, making it a popular compound for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been studied for its potential as an anti-tumor agent, with promising results in various in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-16(17(19)22(21-12)14-8-4-3-5-9-14)18(23)20-13-7-6-10-15(11-13)24-2/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRVZMJTVDKLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)OC)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate](/img/structure/B5147798.png)


![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5147834.png)

amino]benzamide](/img/structure/B5147851.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)
![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)
![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)

![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)